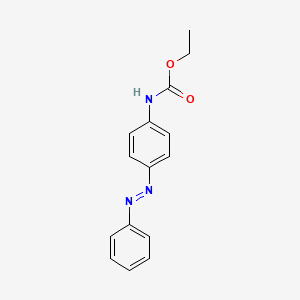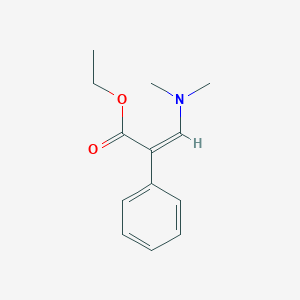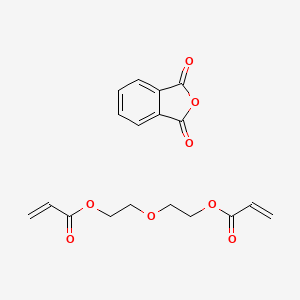![molecular formula C9H16N2 B14146948 1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- CAS No. 38705-02-1](/img/structure/B14146948.png)
1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diazabicyclo[310]hexane, 6-spiro-cyclohexane- is a bicyclic compound containing nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- can be synthesized through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . The reaction conditions typically involve the use of bases to facilitate the condensation process, resulting in the formation of the bicyclic structure.
Industrial Production Methods
The industrial production of 1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques to remove impurities and obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a catalyst or reagent, facilitating various chemical reactions. Its unique structure allows it to interact with specific molecular targets, leading to the desired chemical or biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[3.1.0]hexane, 6,6-dimethyl-: This compound has similar bicyclic structure but with different substituents.
6-methyl-1,5-diazabicyclo[3.1.0]hexane: Another similar compound with a methyl group attached to the bicyclic structure.
6-ethyl-1,5-diazabicyclo[3.1.0]hexane: This compound has an ethyl group attached to the bicyclic structure.
Uniqueness
1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane- is unique due to its spiro-cyclohexane structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
38705-02-1 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
spiro[1,5-diazabicyclo[3.1.0]hexane-6,1'-cyclohexane] |
InChI |
InChI=1S/C9H16N2/c1-2-5-9(6-3-1)10-7-4-8-11(9)10/h1-8H2 |
InChI Key |
BGXBPAICBVSUSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N3N2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)
![(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide](/img/structure/B14146889.png)
![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)

![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)

![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)

![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
